

Spectral Analysis of 4'-Bromovalerophenone: A Technical Guide

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Compound of Interest

Compound Name: **4'-Bromovalerophenone**

Cat. No.: **B053498**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **4'-Bromovalerophenone** (CAS No: 7295-44-5), a key intermediate in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for **4'-Bromovalerophenone**, presented in tabular format for clarity and ease of comparison.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The expected chemical shifts (δ) for **4'-Bromovalerophenone** in a deuterated solvent like CDCl_3 are outlined below. The aromatic protons form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet (d)	2H	Aromatic protons ortho to the carbonyl group
~ 7.6 - 7.7	Doublet (d)	2H	Aromatic protons meta to the carbonyl group
~ 2.9 - 3.0	Triplet (t)	2H	Methylene (-CH ₂ -) group alpha to the carbonyl
~ 1.6 - 1.8	Sextet	2H	Methylene (-CH ₂ -) group beta to the carbonyl
~ 1.3 - 1.5	Sextet	2H	Methylene (-CH ₂ -) group gamma to the carbonyl
~ 0.9 - 1.0	Triplet (t)	3H	Methyl (-CH ₃) group

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments. The expected chemical shifts for **4'-Bromoaleroephone** are as follows.

Chemical Shift (δ , ppm)	Assignment
~ 198 - 200	Carbonyl carbon (C=O)
~ 135 - 138	Aromatic carbon ipso to the carbonyl group
~ 131 - 133	Aromatic carbons meta to the carbonyl group
~ 129 - 131	Aromatic carbons ortho to the carbonyl group
~ 127 - 129	Aromatic carbon ipso to the bromine atom
~ 38 - 40	Methylene (-CH ₂ -) carbon alpha to the carbonyl
~ 26 - 28	Methylene (-CH ₂ -) carbon beta to the carbonyl
~ 22 - 24	Methylene (-CH ₂ -) carbon gamma to the carbonyl
~ 13 - 15	Methyl (-CH ₃) carbon

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3080 - 3030	Medium	Aromatic C-H stretch
~ 2960 - 2850	Medium-Strong	Aliphatic C-H stretch
~ 1680 - 1700	Strong	Carbonyl (C=O) stretch of the ketone
~ 1585 - 1600	Medium-Strong	Aromatic C=C stretch
~ 1485	Medium-Strong	Aromatic C=C stretch
~ 820 - 860	Strong	Para-disubstituted C-H out-of-plane bend
~ 1070	Medium	C-Br stretch

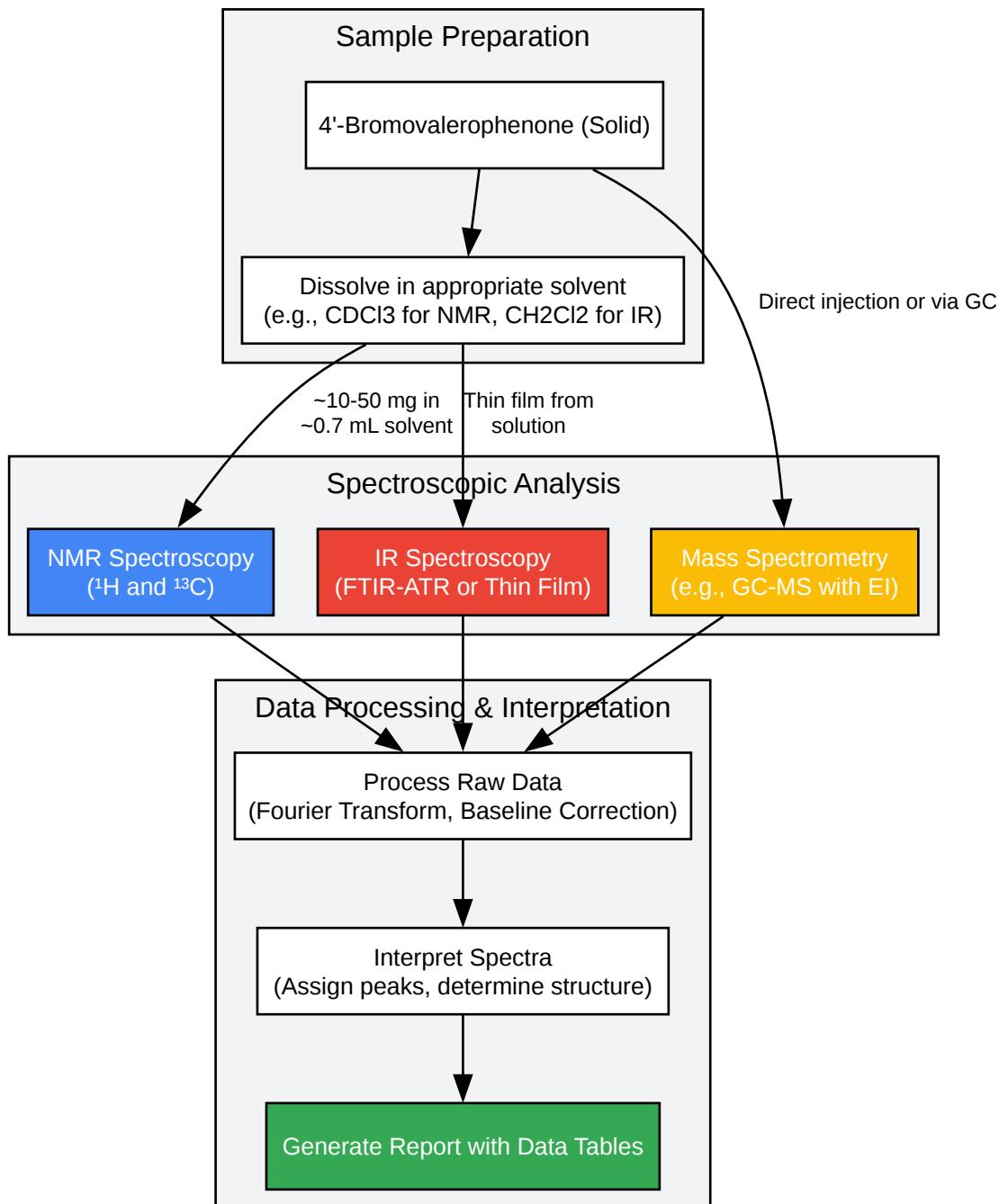
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion (M^+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ^{79}Br and ^{81}Br).[\[1\]](#)

m/z	Relative Intensity	Assignment
240 / 242	Moderate	$[\text{M}]^+ / [\text{M}+2]^+$
183 / 185	High	$[\text{C}_7\text{H}_4\text{BrO}]^+$ (4-bromobenzoyl cation from α -cleavage)
198 / 200	Low-Moderate	Fragment from McLafferty rearrangement
155 / 157	Moderate	$[\text{C}_6\text{H}_4\text{Br}]^+$ (Loss of CO from the 183/185 fragment)
76	Low	$[\text{C}_6\text{H}_4]^+$

Experimental Workflows and Protocols

The following diagram and protocols describe the standardized procedures for obtaining the spectral data presented above.

General Workflow for Spectroscopic Analysis of 4'-Bromo-*valerophenone*[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4'-Bromo-*valerophenone***.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Weigh 10-25 mg of **4'-Bromoalvalophenone** for ^1H NMR or 50-100 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[2]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample is free of any solid particulates to avoid interference with the magnetic field homogeneity.[2]
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm). Modern spectrometers can also reference the residual solvent peak.
- Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
- Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- Data Acquisition: Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. For ^{13}C NMR, proton decoupling is used to simplify the spectrum to single lines for each carbon.
- Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum and integrate the peaks for the ^1H spectrum.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **4'-Bromoalvalophenone** in a few drops of a volatile solvent like methylene chloride or acetone.[3]
- Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound

on the plate.[3]

- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Scan: Acquire the IR spectrum of the sample. The instrument measures the absorption of infrared radiation as a function of wavenumber.
- Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done directly with a solid probe or, more commonly, via the effluent from a gas chromatograph (GC-MS) for volatile compounds.[4]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule to form a positively charged molecular ion (M^+).[4]
- Fragmentation: The excess energy from ionization causes the molecular ions to break apart into smaller, charged fragments and neutral radicals.[1]
- Acceleration: The positive ions are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio, typically using a magnetic field or a quadrupole analyzer.[5]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

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